2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate is a complex organic compound with a molecular formula of C28H27N5O5S and a molecular weight of 545.622 g/mol This compound is notable for its intricate structure, which includes a triazole ring, a methoxy group, and a sulfanyl-acetyl-hydrazono moiety
Preparation Methods
The synthesis of 2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetyl-hydrazono moiety. The final step involves the esterification of the phenyl acetate. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the hydrazono moiety, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the phenyl acetate ester.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides, while reduction of the hydrazono moiety can produce amines.
Scientific Research Applications
2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Although not yet approved for clinical use, the compound is explored for its potential therapeutic effects. Studies focus on its ability to inhibit specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate involves its interaction with specific molecular targets. The triazole ring and the sulfanyl-acetyl-hydrazono moiety are key functional groups that contribute to its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and thereby exerting its effects. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate can be compared with other similar compounds, such as:
2-Methoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate: This compound has a similar structure but with a methoxy group instead of a methyl group on the phenyl ring.
2-Methoxy-4-{(E)-[({[(4-methylphenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 3,4-dichlorobenzoate: This compound includes a sulfonyl group and a dichlorobenzoate ester, which can affect its reactivity and biological activity.
Properties
Molecular Formula |
C27H25N5O4S |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C27H25N5O4S/c1-18-9-12-21(13-10-18)26-30-31-27(32(26)22-7-5-4-6-8-22)37-17-25(34)29-28-16-20-11-14-23(36-19(2)33)24(15-20)35-3/h4-16H,17H2,1-3H3,(H,29,34)/b28-16+ |
InChI Key |
LHXXMXVXWZTZJR-LQKURTRISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC(=O)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.